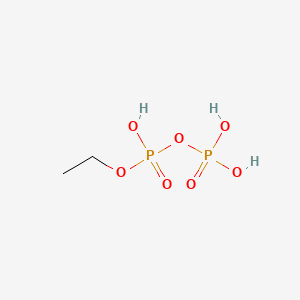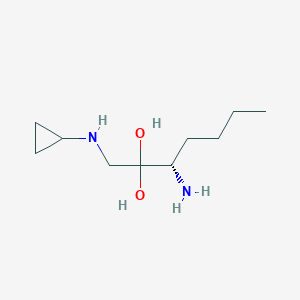
Ethyl dihydrogen diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Dihydrogen Diphosphate, also known as diphosphoric acid, monoethyl ester, is an organic compound with the molecular formula C2H8O7P2. It belongs to the class of organic pyrophosphates, which are compounds containing the pyrophosphate oxoanion. This compound is significant in various biochemical and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Dihydrogen Diphosphate can be synthesized through the esterification of diphosphoric acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where diphosphoric acid and ethanol are mixed in the presence of a catalyst. The product is then purified through distillation and crystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl Dihydrogen Diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphates.
Reduction: It can be reduced to form lower oxidation state phosphates.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products: The major products formed from these reactions include various phosphate esters and phosphoric acid derivatives .
Scientific Research Applications
Ethyl Dihydrogen Diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in phosphorylation reactions.
Biology: The compound is involved in biochemical processes, including the synthesis of nucleotides and nucleosides.
Medicine: It is used in the development of pharmaceuticals and as a component in drug formulations.
Industry: this compound is used in the production of detergents, fertilizers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Ethyl Dihydrogen Diphosphate involves its interaction with various molecular targets and pathways. The compound acts as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in cellular signaling and energy transfer. The molecular targets include enzymes and proteins involved in phosphorylation pathways .
Comparison with Similar Compounds
Phosphoric Acid (H3PO4): A simpler phosphate compound with similar chemical properties.
Pyrophosphoric Acid (H4P2O7): A related compound with a higher degree of polymerization.
Trimethyl Orthophosphate (C3H9O4P): An organic phosphate ester with different alkyl groups
Uniqueness: Ethyl Dihydrogen Diphosphate is unique due to its specific ester structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to act as a phosphorylating agent makes it valuable in both biochemical and industrial processes .
Properties
CAS No. |
20680-57-3 |
|---|---|
Molecular Formula |
C2H8O7P2 |
Molecular Weight |
206.03 g/mol |
IUPAC Name |
ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C2H8O7P2/c1-2-8-11(6,7)9-10(3,4)5/h2H2,1H3,(H,6,7)(H2,3,4,5) |
InChI Key |
OJDJHGIXNZPZFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



oxovanadium](/img/structure/B10760750.png)
![(2S)-2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid](/img/structure/B10760759.png)

![3-Hydroxymethyl-5-aziridinyl-1methyl-2-[1h-indole-4,7-dione]-propanol](/img/structure/B10760769.png)
![2-Butyl-5,6-dihydro-1H-imidazo[4,5-D]pyridazine-4,7-dione](/img/structure/B10760784.png)
![4-(Aminosulfonyl)-N-[(4-fluorophenyl)methyl]-benzamide](/img/structure/B10760788.png)
![2,4-Diamino-6-[N-(2',5'-dimethoxybenzyl)-N-methylamino]quinazoline](/img/structure/B10760789.png)

![2-Amino-7-[2-(2-hydroxy-1-hydroxymethyl-ethylamino)-ethyl]-1,7-dihydro-purin-6-one](/img/structure/B10760799.png)
![6-[N-(4-(Aminomethyl)phenyl)carbamyl]-2-naphthalenecarboxamidine](/img/structure/B10760803.png)

![2-[(8S,11S)-11-{(1R)-1-Hydroxy-2-[isopentyl(phenylsulfonyl)amino]ethyl}-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-8-YL]acetamide](/img/structure/B10760809.png)

